molecular formula C15H13F2NO2 B6375038 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol CAS No. 1261948-03-1

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol

Cat. No.: B6375038
CAS No.: 1261948-03-1
M. Wt: 277.27 g/mol
InChI Key: YURSYJOCEKSYQE-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of both fluorine and ethylcarbamoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-(ethylcarbamoyl)-3-fluorophenylboronic acid with a fluorophenol derivative under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethylcarbamoyl group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid

Uniqueness

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol is unique due to the presence of both fluorine and ethylcarbamoyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURSYJOCEKSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684537
Record name N-Ethyl-3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-03-1
Record name N-Ethyl-3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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